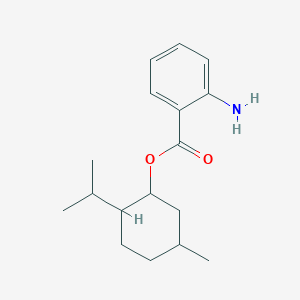
Meradimate
描述
甲氧基水杨酸甲酯,也称为薄荷基邻氨基苯甲酸酯,是一种广泛用作防晒剂的化学物质。它是邻氨基苯甲酸和薄荷醇的酯,以其吸收紫外线A(UVA)辐射的能力而闻名。 甲氧基水杨酸甲酯已被 FDA 和加拿大卫生部批准用于非处方防晒产品 .
科学研究应用
甲氧基水杨酸甲酯有几个科学研究应用,包括:
化学: 用作酯化和光化学反应研究的模型化合物。
生物学: 研究其对皮肤细胞的潜在影响及其在保护免受紫外线损伤方面的作用。
医学: 研究其在光保护和预防皮肤癌方面的潜在用途。
作用机制
甲氧基水杨酸甲酯通过吸收UVA和UVB辐射,提供广谱防护。该化合物的固有结构包括邻二取代的氨基苯甲酸酯,使其能够有效地吸收紫外线辐射。 这种吸收阻止了辐射穿透皮肤深层,从而保护皮肤免受晒伤和其他紫外线损伤 .
生化分析
Biochemical Properties
Meradimate plays a crucial role in biochemical reactions by absorbing both UVA and UVB radiation. This broad-spectrum absorption is due to its intrinsic structure as an ortho-disubstituted aminobenzoate . In biochemical reactions, this compound interacts with various biomolecules, including proteins and enzymes involved in UV protection. For instance, it binds to and stabilizes certain proteins that are sensitive to UV radiation, thereby preventing their degradation and maintaining their function .
Cellular Effects
This compound influences various cellular processes by protecting cells from UV-induced damage. It helps maintain cell function by preventing the formation of reactive oxygen species (ROS) and other harmful byproducts of UV exposure. This protection extends to cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce the expression of genes involved in inflammation and apoptosis, thereby promoting cell survival and reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by absorbing UV radiation and dissipating the energy as heat. This process prevents the UV radiation from causing damage to DNA and other cellular components. This compound also interacts with specific biomolecules, such as enzymes involved in DNA repair, to enhance their activity and promote the repair of UV-induced DNA damage . Additionally, this compound can inhibit certain enzymes that generate ROS, thereby reducing oxidative stress and protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade into other compounds, which can influence its effectiveness and safety. Long-term studies have shown that this compound can provide sustained protection against UV radiation, but its effectiveness may decrease with prolonged exposure to high temperatures or acidic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound provides effective protection against UV radiation without causing any adverse effects. At high doses, it can cause toxicity and other adverse effects, such as skin irritation and allergic reactions . Threshold effects have been observed, where the protective effects of this compound plateau at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to UV protection and detoxification. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and other foreign compounds. These interactions can influence the metabolic flux and levels of metabolites in the body . Additionally, this compound can affect the levels of certain cofactors, such as glutathione, which play a role in detoxification and protection against oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound can bind to albumin and other plasma proteins, which facilitate its transport in the bloodstream and distribution to various tissues . Its localization in the skin is particularly important for its protective effects against UV radiation .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and cell membrane. This localization is influenced by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its protective effects against UV radiation .
准备方法
甲氧基水杨酸甲酯可以通过邻氨基苯甲酸与薄荷醇的酯化反应合成。反应通常涉及使用硫酸或盐酸等催化剂来促进酯化过程。 反应在回流条件下进行,产物通过蒸馏或重结晶纯化 .
在工业生产中,甲氧基水杨酸甲酯使用类似的方法合成,但规模更大。 该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量 .
化学反应分析
相似化合物的比较
甲氧基水杨酸甲酯通常与其他防晒剂(如阿伏苯宗、氧苯酮和奥克立林)进行比较。虽然所有这些化合物都提供紫外线防护,但甲氧基水杨酸甲酯在其吸收UVA和UVB辐射的能力方面是独特的。 与阿伏苯宗相比,它被认为是较弱的UVA阻断剂,并且不像氧苯酮那样有效地阻断UVB射线 .
类似化合物
- 阿伏苯宗
- 氧苯酮
- 奥克立林
- 对氨基苯甲酸
- 奥克索辛
属性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAGEOHPCXXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047895 | |
| Record name | Menthyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
177-179 ºC | |
| Record name | Meradimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Meradimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Meradimate acts by absorbing both the UVA and UVB radiation, this provides this ingredient with a broad spectrum and it explains why it is highly used in different products such as lip balms, lipsticks, and moisturizers. Its protective effective action does not cover completely the UVA rays as it only reaches 336 nm. This has been proven even thought meradimate has a theoretical protective coverage range between 200-380 nm. Its function is related to the intrinsic structure of meradimate which is an ortho-disubstituted aminobenzoate. This structure allows easy electron delocalization and shifts in the maximum absorption. | |
| Record name | Meradimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
134-09-8 | |
| Record name | Menthyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meradimate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meradimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERADIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


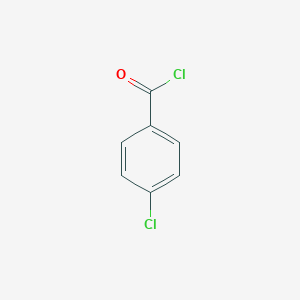

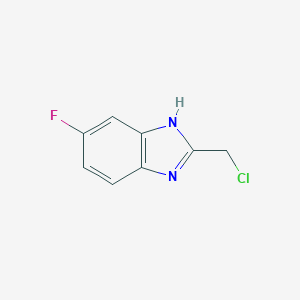
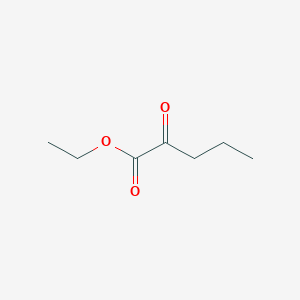

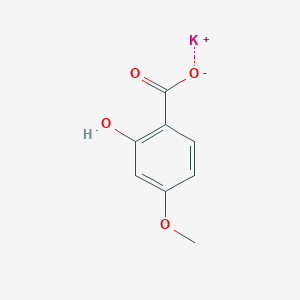
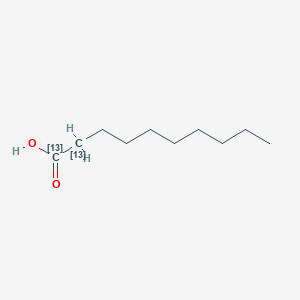
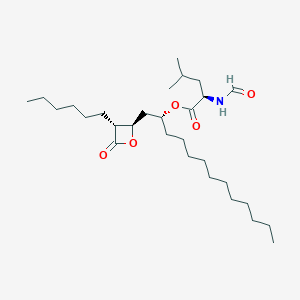


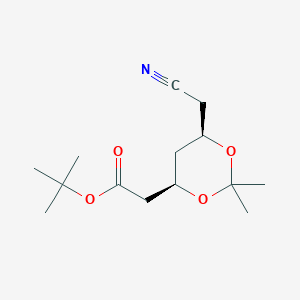
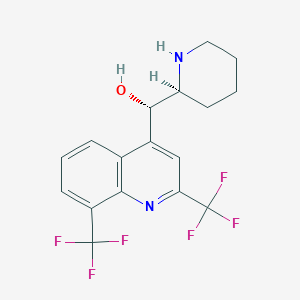

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
